molecular formula C17H17BrO3 B15228664 Ethyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate

Ethyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate

Cat. No.: B15228664
M. Wt: 349.2 g/mol
InChI Key: YLUVDZDJBWPTDX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate typically involves several steps:

Chemical Reactions Analysis

Ethyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate involves its interaction with various molecular targets and pathways. The bromine atom and the ester group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Ethyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of functional groups, making it a versatile compound in research and development.

Biological Activity

Ethyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

This compound is characterized by its aromatic structure, which contributes to its stability and reactivity. The compound features a bromine atom and an ester group that enhance its interaction with biological targets.

Molecular Formula: C17H18BrO3
Molecular Weight: 360.23 g/mol
IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The bromine atom may facilitate binding to enzymes or receptors, thereby modulating biochemical pathways. Research indicates that compounds with similar structures exhibit significant interactions with cellular processes, including:

  • Antimicrobial Activity: The compound has shown promise in inhibiting the growth of certain bacterial strains.
  • Anticancer Properties: Preliminary studies suggest potential efficacy against various cancer cell lines.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of this compound. In vitro studies demonstrated its effectiveness against several pathogenic microorganisms.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. A study evaluated its effects on different cancer cell lines, including breast and lung cancer cells.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15 µM
A549 (Lung Cancer)20 µM

The observed IC50 values suggest that the compound exhibits significant cytotoxic effects on these cancer cell lines, warranting further investigation into its mechanism of action.

Case Studies

  • Antimicrobial Efficacy Study : A comprehensive study assessed the antimicrobial activity of this compound against a panel of bacteria and fungi. The results indicated a broad-spectrum activity, particularly against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains.
  • Cancer Cell Line Testing : In a series of experiments involving various cancer cell lines, the compound was shown to induce apoptosis in MCF-7 cells through the activation of caspase pathways. This finding highlights its potential as an anticancer agent that warrants further exploration in vivo.

Properties

Molecular Formula

C17H17BrO3

Molecular Weight

349.2 g/mol

IUPAC Name

ethyl 3-bromo-4-[(4-methylphenyl)methoxy]benzoate

InChI

InChI=1S/C17H17BrO3/c1-3-20-17(19)14-8-9-16(15(18)10-14)21-11-13-6-4-12(2)5-7-13/h4-10H,3,11H2,1-2H3

InChI Key

YLUVDZDJBWPTDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)C)Br

Origin of Product

United States

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